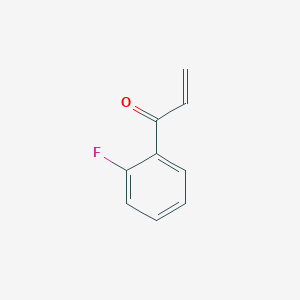

1-(2-Fluorophenyl)prop-2-en-1-one

Übersicht

Beschreibung

“1-(2-Fluorophenyl)prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as chalcones . Chalcones are a type of open-chain flavonoid where the two aromatic rings are joined by a three-carbon chain . This compound has been the subject of various studies due to its potential applications in different fields .

Synthesis Analysis

The synthesis of “1-(2-Fluorophenyl)prop-2-en-1-one” has been achieved through various methods. One such method involves the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . Another study reported the synthesis of a similar fluorinated chalcone with a yield of 90% .Molecular Structure Analysis

The molecular structure of “1-(2-Fluorophenyl)prop-2-en-1-one” has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in a centrosymmetric space group, stabilized by C–H⋯O and C–H⋯F interactions and the π⋯π contact .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Fluorophenyl)prop-2-en-1-one” have not been detailed in the retrieved papers, chalcones in general have been known to undergo a variety of chemical reactions due to their structural flexibility .Physical And Chemical Properties Analysis

The physical properties of prop-2-en-1-one based compounds, including “1-(2-Fluorophenyl)prop-2-en-1-one”, have been studied using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated .Wissenschaftliche Forschungsanwendungen

Mechanical Properties Study

A study of mechanical properties of prop-2-en-1-one based compounds, including “1-(2-Fluorophenyl)prop-2-en-1-one”, was conducted using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio were calculated . This study provides a concrete basis to discuss the dominant role played by elastic constants .

Crystal Structure Analysis

The single crystal of synthesized “1-(2-Fluorophenyl)prop-2-en-1-one” is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular structure was elucidated using a single-crystal X-ray diffraction technique . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .

Antimicrobial Study

The synthesized compound was also screened for antimicrobial activity and it showed moderate antimicrobial activity . Chalcones, including “1-(2-Fluorophenyl)prop-2-en-1-one”, display a wide range of pharmacological properties, such as antibacterial and antifungal .

Nonlinear Optics

The compound has a great impact on information technology and industrial applications such as second harmonic generation (SHG) optical modulation, electro-optic switches, optical logic, and others . Their properties and applications depend on the degree of charge separation (polarization) induced by laser light .

Materials Science

Chalcones have attracted much attention for past decades due to the application as marine biofouling preventing agent, fluorescent probes, conductive organic solar cells, and sweetening agent . They are also useful in materials science fields such as nonlinear optics, optoelectronics, electrochemical sensing, Langmuir films, and photoinitiated polymerization .

Chemical Reactivity Study

The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same . The chemical reactivity parameters have also been studied .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been studied for their interactions with various biological targets .

Mode of Action

It has been suggested that the mechanism of action may be related to the membrane damage provoked by reduction of the mitochondrial potential . The anti-Trypanosoma cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO2) is present, which can be enzymatically reduced forming a nitro radical .

Pharmacokinetics

Similar compounds have shown significant probability of antiprotozoal activity, a good volume of distribution after being absorbed in the intestine, and a low chance of activity in the central nervous system .

Result of Action

It has been suggested that the compound may cause membrane damage and reduction of the mitochondrial potential .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJUWQBNLUCPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595992 | |

| Record name | 1-(2-Fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)prop-2-en-1-one | |

CAS RN |

89638-21-1 | |

| Record name | 1-(2-Fluorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3388812.png)

![2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B3388825.png)

![2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388838.png)

![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3388897.png)